molecular formula C4H2F8O2 B14322577 Octafluorobutane-2,2-diol CAS No. 108686-05-1

Octafluorobutane-2,2-diol

Cat. No.: B14322577
CAS No.: 108686-05-1
M. Wt: 234.04 g/mol
InChI Key: NZQBZXYSEQBJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octafluorobutane-2,2-diol (C₄H₄F₈O₂) is a fluorinated diol characterized by eight fluorine atoms symmetrically attached to a butane backbone, with hydroxyl groups at the 2-position. Its structure confers unique physicochemical properties, including high thermal stability, low polarizability, and resistance to oxidation, making it a candidate for specialized applications in materials science and industrial chemistry.

Properties

IUPAC Name

1,1,1,3,3,4,4,4-octafluorobutane-2,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O2/c5-1(6,3(7,8)9)2(13,14)4(10,11)12/h13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQBZXYSEQBJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547494
Record name Octafluorobutane-2,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108686-05-1
Record name Octafluorobutane-2,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octafluorobutane-2,2-diol can be synthesized through the hydroxylation of octafluorobutene. One common method involves the use of osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) to yield the diol . Another approach is the acid-catalyzed hydrolysis of an epoxide derived from octafluorobutene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Octafluorobutane-2,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the diol into other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Octafluorobutane-2,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which octafluorobutane-2,2-diol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding and other interactions, making it a versatile compound in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Di(4-Trifluoromethyl)diphenylethane-1,2-diol

This aromatic diol, described in , shares fluorinated substituents but differs in backbone structure (diphenylethane vs. butane). Key distinctions include:

  • NMR Profiles : The aromatic protons in the diphenylethane derivative exhibit complex splitting (δ 7.21–7.60 ppm for 8H), whereas Octafluorobutane-2,2-diol’s aliphatic protons would likely show simpler splitting patterns due to symmetry .

Propane-1,2-diol (Propylene Glycol)

A non-fluorinated diol (C₃H₈O₂) widely used in food and pharmaceuticals:

  • Applications : Propane-1,2-diol is a fermentation byproduct in silage (6.1 g/kg dry matter in maize silages ) and a solvent. This compound’s fluorination likely restricts biocompatibility but enhances stability in harsh environments.
  • Toxicity : Propane-1,2-diol is generally recognized as safe (GRAS), whereas fluorinated analogs may pose bioaccumulation risks due to C-F bond persistence.

3-Monochloropropane-1,2-diol (3-MCPD)

A chlorinated diol (C₃H₇ClO₂) with documented toxicity:

  • Carcinogenicity: 3-MCPD induces renal tumors in rats at 1.1 mg/kg/day . This compound’s fluorine substituents may reduce reactivity compared to chlorine, but its environmental persistence requires evaluation.
  • Regulatory Status : 3-MCPD is regulated in food products (e.g., soy sauce), whereas fluorinated diols like this compound lack established safety guidelines.

Physicochemical and Functional Comparisons

Property This compound 1,2-Di(4-Trifluoromethyl)diphenylethane-1,2-diol Propane-1,2-diol 3-MCPD
Molecular Formula C₄H₄F₈O₂ C₁₆H₁₂F₆O₂ C₃H₈O₂ C₃H₇ClO₂
Fluorination/Chlorination 8 F atoms 6 F atoms (trifluoromethyl groups) None 1 Cl atom
Acidity (pKa) Estimated < 10 (fluorine effects) ~8–9 (aromatic hydroxyls) ~14.8 ~11.5
Toxicity Unknown Not reported Low (GRAS) High (carcinogen)
Applications Industrial solvents, coatings Catalysis, polymer precursors Food, antifreeze Contaminant in foods

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.